Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate is a complex organic compound that is used as a reagent or intermediate in organic synthesis It’s known that thiophene derivatives can interact with various biological targets depending on their specific functional groups .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
It’s known that thiophene derivatives can be involved in various biochemical pathways depending on their specific functional groups and targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that thiophene derivatives can have various biological effects depending on their specific functional groups and targets .
Action Environment
It’s known that environmental factors can significantly impact the action and stability of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the reaction of thiophene-2-carboxylic acid with pyridine-3-amine under specific conditions to form the desired product . The reaction may require catalysts such as copper chloride and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper chloride, palladium on carbon.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminosulfonylthiophene-2-carboxylate: This compound has similar structural features but contains a sulfonyl group instead of a pyridinyl group.
Methyl 5-aminopyridine-3-carboxylate: This compound has a similar pyridinyl group but lacks the thiophene ring.
Uniqueness
Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a pyridinyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-amino-5-pyridin-3-ylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)5-9(16-10)7-3-2-4-13-6-7/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGKBPCNBWSRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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